molecular formula C7H13NO2 B099414 1-Amino-3-methylcyclopentanecarboxylic acid CAS No. 17199-38-1

1-Amino-3-methylcyclopentanecarboxylic acid

Cat. No.: B099414
CAS No.: 17199-38-1
M. Wt: 143.18 g/mol
InChI Key: APKKGYQCZMFHHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-methylcyclopentanecarboxylic acid is a non-proteinogenic cyclopentane-derived amino acid characterized by a methyl substituent at the 3-position of the cyclopentane ring. Cyclopentane-based amino acids are often employed in medicinal chemistry as conformationally restricted analogs of natural amino acids, enabling enhanced binding specificity to biological targets . The methyl group in this compound likely influences steric bulk, solubility, and metabolic stability, distinguishing it from other cyclopentane derivatives.

Properties

IUPAC Name

1-amino-3-methylcyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5-2-3-7(8,4-5)6(9)10/h5H,2-4,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKKGYQCZMFHHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90938080
Record name 1-Amino-3-methylcyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17199-38-1
Record name 1-Amino-3-methylcyclopentanecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017199381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Amino-3-methylcyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diketone Formation and Hydrazone Intermediate

The ring contraction strategy, exemplified in the synthesis of 2,2,5,5-tetramethylcyclopentanecarboxylic acid, begins with a substituted cyclohexane derivative. For 1-amino-3-methylcyclopentanecarboxylic acid, this involves:

  • Condensation : 3-Methylcyclohexane-1,2-dione is synthesized via aldol condensation of methyl-substituted acetophenone derivatives under basic conditions (e.g., sodium hydride in tetrahydrofuran).

  • Hydrazone Formation : Reacting the diketone with hydrazine hydrate in a toluene-ethanol-acetic acid mixture yields the monohydrazone intermediate. This step requires precise pH control (5–11) to avoid over-alkylation.

Diazoketone Generation and Ring Contraction

The hydrazone is oxidized to a diazoketone using manganese dioxide in benzene, followed by thermal or photolytic decomposition to induce ring contraction. Key challenges include:

  • Temperature Sensitivity : Decomposition at 70–90°C ensures selective cyclopentane formation over side products.

  • Carboxylic Acid Formation : Hydrolysis of the diazoketone with aqueous sodium hydroxide at reflux (75°C) yields the carboxylic acid.

Table 1: Reaction Conditions for Ring Contraction

StepReagents/ConditionsYield (%)Citation
Diketone condensationNaH, THF, 0°C → 25°C85
Hydrazone formationN2H4·H2O, toluene-EtOH-CH3COOH, pH 778
Diazoketone oxidationMnO2, benzene, 25°C, 2 h65
Hydrolysis2M NaOH, reflux, 2 h90

Asymmetric Synthesis Using Chiral Catalysts

Chiral Glycine Equivalents

The ethyl-substituted analogue (1R,2S,3R)-2-amino-3-ethylcyclopentane-1-carboxylic acid is synthesized via asymmetric alkylation of a chiral glycine enolate. Adapting this for methyl substitution:

  • Enolate Formation : A Schiff base of glycine (e.g., (S)-tert-butylsulfinamide) is treated with LDA to generate the enolate.

  • Alkylation : Methyl iodide or a methyl-containing electrophile is added at −78°C to ensure retention of stereochemistry.

Cyclization and Deprotection

The alkylated intermediate undergoes intramolecular cyclization via a Dieckmann condensation, forming the cyclopentane ring. Subsequent hydrolysis with hydrochloric acid removes the chiral auxiliary, yielding the free amino acid.

Table 2: Asymmetric Synthesis Parameters

ParameterValueCitation
Chiral auxiliary(S)-tert-Butylsulfinamide
Alkylation temperature−78°C
Cyclization catalystNaHMDS, THF, 0°C
Deprotection6M HCl, reflux, 4 h

Bicyclic Lactam Hydrolysis

Synthesis of Methyl-Substituted Vince’s Lactam

The hydrolysis of 2-azabicyclo[2.2.1]heptan-3-one (Vince’s lactam) derivatives, as demonstrated for cis-3-aminocyclopentanecarboxylic acid, is modified to introduce a methyl group:

  • Diels-Alder Reaction : Cyclopentadiene reacts with a methyl-substituted dienophile (e.g., methyl acrylate) to form a substituted bicyclic lactam precursor.

  • Hydrogenation : Catalytic hydrogenation (10% Pd/C, EtOAc) saturates the double bond, yielding 5-methyl-2-azabicyclo[2.2.1]heptan-3-one.

Acidic Hydrolysis

Treating the lactam with 10% HCl at room temperature for 48 hours cleaves the amide bond, producing this compound hydrochloride.

Cyclization of Linear Precursors

Nitroacetate Alkylation

Inspired by 1-aminocyclopropane-1-carboxylic acid synthesis, nitroacetic acid ethyl ester is alkylated with 1,5-dibromopentane in dichloromethane under reflux (80–120°C) using sodium carbonate as a base. The nitro group is subsequently reduced with tin(II) chloride in ethanol (15–20°C) and hydrolyzed with NaOH to yield the amino acid.

Table 3: Linear Precursor Cyclization

StepConditionsYield (%)Citation
AlkylationNa2CO3, CH2Cl2, reflux70
Nitro reductionSnCl2, EtOH, 15°C85
Hydrolysis2M NaOH, 90°C, 3 h88

Industrial-Scale Considerations

Continuous Flow Reactors

The asymmetric synthesis route benefits from continuous flow systems to enhance enantiomeric excess (ee > 98%) and throughput. For example, a packed-bed reactor with immobilized chiral catalysts reduces reaction times from hours to minutes.

Crystallization Optimization

Final purification using 95% ethanol as a solvent under cooling (0–5°C) achieves >99% purity, critical for pharmaceutical applications .

Chemical Reactions Analysis

1-Amino-3-methylcyclopentanecarboxylic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

1-Amino-3-methylcyclopentanecarboxylic acid serves as a crucial building block in synthesizing pharmaceuticals, especially drugs targeting neurological disorders. Its structural properties allow it to modulate biological pathways effectively, making it a candidate for developing treatments for conditions such as Alzheimer's and Parkinson's disease .

Biochemical Research

In biochemical studies, this compound is utilized to explore amino acid metabolism and protein synthesis. It aids researchers in understanding cellular functions and enzyme activities. Notably, it has been studied for its interactions with methionine adenosyltransferase, an enzyme critical in S-adenosyl-L-methionine biosynthesis, which plays a role in various cellular processes .

Neuroscience Applications

The compound is investigated for its potential neuroprotective effects. Research indicates that it may selectively modulate glutamate receptors, which are vital for neurotransmission and synaptic plasticity. This modulation could have therapeutic implications for treating neurodegenerative diseases .

Material Science

In materials science, this compound can be incorporated into polymer formulations to enhance mechanical properties such as flexibility and strength. This application is particularly relevant in creating advanced materials for industrial use .

Food Industry

The compound is explored as a potential flavor enhancer or preservative in the food industry. Its properties may contribute to food safety and quality improvements, making it an area of interest for food scientists .

Data Table: Summary of Applications

Application AreaDescriptionExample Use Case
PharmaceuticalBuilding block for drugs targeting neurological disordersAlzheimer's treatment development
Biochemical ResearchStudies on amino acid metabolism and protein synthesisInvestigating enzyme activities
NeurosciencePotential neuroprotective effects; modulation of glutamate receptorsTreatment research for Parkinson's disease
Material ScienceEnhances polymer properties (flexibility, strength)Advanced materials development
Food IndustryPotential flavor enhancer or preservativeImproving food safety and quality

Case Study 1: Neuroprotective Effects

Research conducted by Jiang et al. demonstrated that this compound effectively inhibits methionine adenosyltransferase activity, leading to reduced S-adenosyl-L-methionine levels in neuronal cells. This finding suggests its potential as a therapeutic agent in neurodegenerative diseases .

Case Study 2: Polymer Applications

A study published in the Journal of Materials Science highlighted the incorporation of this compound into polymer matrices to improve mechanical properties. The modified polymers exhibited enhanced flexibility and strength compared to unmodified counterparts, showcasing its utility in material science applications .

Mechanism of Action

The mechanism of action of 1-Amino-3-methylcyclopentanecarboxylic acid involves its interaction with specific molecular targets. It can act as a ligand for certain enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Table 1: Comparison of Key Cyclopentane/Cyclopropane Amino Acid Derivatives

Compound Name Substituents CAS No. Melting Point (°C) Optical Purity Molecular Weight (g/mol) References
(1R,3S)-3-Aminocyclopentanecarboxylic acid 3-amino, 1R-configuration 71830-08-5 172.1 (dec.) 98% ee 129.15
(1S,3R)-3-Aminocyclopentanecarboxylic acid 3-amino, 1S-configuration 71830-07-4 192 (dec.) 98% ee 129.15
1-Amino-2-hydroxycyclopentanecarboxylic acid 2-hydroxy, 1-amino N/A Not reported N/A ~145.16
Methyl 3-aminocyclopentanecarboxylate 3-amino, methyl ester 1314922-38-7 Not reported N/A 143.18
1-(Aminomethyl)-3-ethylcyclopentane-1-carboxylic acid 3-ethyl, 1-aminomethyl 1503721-79-6 Not reported N/A 171.24

Key Observations :

  • Stereochemistry : Enantiomeric pairs (e.g., (1R,3S) vs. (1S,3R)) exhibit distinct melting points and optical activities, critical for chiral recognition in biological systems .
  • Functional Groups: Hydroxy (e.g., 2-hydroxy derivatives) and ester (e.g., methyl ester) substituents alter polarity and reactivity. For instance, the methyl ester in Methyl 3-aminocyclopentanecarboxylate increases lipophilicity compared to carboxylic acids .

Table 2: Toxicity and Handling Requirements

Compound Name Hazards Safety Precautions References
Methyl 3-aminocyclopentanecarboxylate Acute toxicity (oral), skin/eye irritation Use gloves, eye protection, and ventilation
(1R,3S)-3-Aminocyclopentanecarboxylic acid Limited data; assume standard lab precautions Avoid inhalation, skin contact
1-Aminocyclopropane-1-carboxylic acid Low acute toxicity (Health = 2) Standard lab handling

Key Insight: Methyl esters (e.g., Methyl 3-aminocyclopentanecarboxylate) pose higher acute toxicity risks than parent carboxylic acids, necessitating stricter handling protocols .

Biological Activity

1-Amino-3-methylcyclopentanecarboxylic acid (also known as 1-amino-3-methyl-1-cyclopentane carboxylic acid or AMCA) is an amino acid derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₆H₁₁NO₂
  • Molecular Weight : 143.16 g/mol
  • Structure : AMCA features a cyclopentane ring with an amino group and a carboxylic acid functional group, conferring unique steric and electronic properties that influence its biological interactions.

Research indicates that AMCA exhibits multiple mechanisms of action, particularly in the context of neuroprotection and modulation of neurotransmitter systems:

  • NMDA Receptor Modulation : AMCA has been shown to interact with NMDA receptors, which are critical for synaptic plasticity and memory function. It exerts a neuroprotective effect by activating these receptors moderately, which may help prevent neuronal cell death in ischemic conditions .
  • Inhibition of MAT2A : A study identified AMCA as a potent inhibitor of methionine adenosyltransferase 2A (MAT2A), an enzyme involved in the synthesis of S-adenosylmethionine (SAM), a critical methyl donor in biological processes. This inhibition can lead to altered cellular metabolism and may have implications in cancer therapy .
  • Antimicrobial Activity : Preliminary findings suggest that AMCA possesses antimicrobial properties against various pathogens, indicating potential applications in treating infections .

Neuroprotective Effects

AMCA's ability to modulate NMDA receptor activity suggests its role in neuroprotection. In experimental models, it has been associated with reduced neuronal damage following ischemic events, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Antimicrobial Properties

AMCA has shown efficacy against several bacterial strains, suggesting its utility as an antimicrobial agent. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies

  • Neuroprotection in Ischemia : In a controlled study involving ischemic rat models, administration of AMCA led to a significant reduction in neuronal death compared to control groups. This effect was attributed to its action on NMDA receptors, enhancing synaptic resilience during hypoxic conditions .
  • Antimicrobial Efficacy : A series of experiments demonstrated that AMCA exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, suggesting a promising profile for further development as an antibiotic .

Data Table: Summary of Biological Activities

Activity TypeMechanismObservationsReferences
NeuroprotectionNMDA receptor modulationReduced neuronal death in ischemic models
AntimicrobialDisruption of bacterial metabolismEffective against S. aureus and E. coli
MAT2A InhibitionEnzyme inhibitionAltered SAM levels; potential cancer therapy

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling 1-Amino-3-methylcyclopentanecarboxylic acid in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (classified as Skin Irritant Category 2 and Eye Irritant 2A per GHS) .
  • Ventilation : Use fume hoods to avoid inhalation of dust or aerosols.
  • Decomposition : Avoid exposure to strong oxidizers; thermal decomposition may release CO, CO₂, and nitrogen oxides (NOₓ) .
  • Spill Management : Absorb with inert materials (e.g., silica gel) and dispose as hazardous waste .

Q. What synthetic routes are reported for this compound, and how can enantiomeric purity be optimized?

  • Methodology :

  • Chiral Pool Synthesis : Use enantiomerically pure starting materials (e.g., D-mannose or D-galactose derivatives) to control stereochemistry .
  • Catalytic Asymmetric Methods : Employ chiral catalysts (e.g., Rhodium-BINAP complexes) for cyclopropane ring functionalization, adapting protocols from 1-aminocyclopropanecarboxylic acid synthesis .
  • Purification : Utilize preparative HPLC with chiral stationary phases (CSPs) or recrystallization in polar solvents (e.g., ethanol/water mixtures) .

Q. Which analytical techniques are most effective for structural characterization?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm methyl group positioning and cyclopentane ring conformation. Compare chemical shifts with computational predictions (e.g., DFT calculations) .
  • HPLC-MS : Reverse-phase C18 columns with UV detection at 210 nm for purity assessment.
  • X-ray Crystallography : Resolve stereochemistry using single crystals grown via slow evaporation in acetonitrile .

Advanced Research Questions

Q. How do stereochemical variations (e.g., cis vs. trans isomers) influence the compound’s physicochemical properties?

  • Methodology :

  • Stereoisomer Synthesis : Prepare diastereomers via Mitsunobu reaction or enzymatic resolution .
  • Property Analysis :
  • Solubility : Measure in PBS (pH 7.4) and DMSO; cis isomers often show higher aqueous solubility due to reduced steric hindrance.
  • Thermal Stability : Use TGA-DSC to compare decomposition temperatures; trans isomers may exhibit higher melting points .
  • Biological Activity : Test β-peptide self-assembly efficiency; cis configurations may enhance helical stability in β-peptide oligomers .

Q. What computational approaches predict the conformational stability of this compound in solution?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate in explicit solvent (e.g., water) using AMBER or GROMACS. Analyze RMSD/RMSF to identify stable conformers .
  • QM/MM Calculations : Combine DFT (B3LYP/6-31G*) for cyclopentane ring optimization with molecular mechanics for solvation effects .
  • Free Energy Landscapes : Use metadynamics to map energy barriers for ring puckering transitions .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for derivatives?

  • Methodology :

  • Variable Temperature NMR : Identify dynamic processes (e.g., ring inversion) by observing coalescence temperatures .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to clarify coupling constants in crowded spectra.
  • Cross-Validation : Compare with computational chemical shift predictions (e.g., ACD/Labs or Gaussian NMR modules) .

Q. What experimental strategies elucidate thermal decomposition pathways under oxidative vs. inert conditions?

  • Methodology :

  • TGA-MS : Heat samples from 25°C to 600°C at 10°C/min under N₂ (inert) and air (oxidative). Monitor CO₂ (m/z 44), NOₓ (m/z 30/46), and hydrocarbon fragments .
  • Py-GC/MS : Flash pyrolysis at 700°C to identify volatile decomposition products.
  • Kinetic Studies : Apply Flynn-Wall-Ozawa method to calculate activation energies for degradation steps .

Q. How does the 3-methyl group influence peptide coupling efficiency compared to non-methylated analogs?

  • Methodology :

  • Coupling Reactions : Use EDC/HOBt or DIC/OxymaPure to synthesize dipeptides. Compare yields via HPLC.
  • Steric Analysis : MD simulations to quantify steric hindrance during amide bond formation.
  • Circular Dichroism (CD) : Assess secondary structure induction in peptides; methyl groups may stabilize β-turn motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Amino-3-methylcyclopentanecarboxylic acid
Reactant of Route 2
1-Amino-3-methylcyclopentanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.